molecular formula C11H6F3NO3S B2674360 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid CAS No. 1219562-35-2

4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid

Cat. No.: B2674360
CAS No.: 1219562-35-2
M. Wt: 289.23
InChI Key: WKUUOEMSZQLMTC-UHFFFAOYSA-N
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Description

4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester with 2,3,4-trifluorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the modulation of biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-mercapto-4-methyl-5-thiazoleacetic acid

Uniqueness

4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid is unique due to the presence of the trifluorophenoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

4-methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3S/c1-4-9(10(16)17)19-11(15-4)18-6-3-2-5(12)7(13)8(6)14/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUOEMSZQLMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=C(C(=C(C=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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